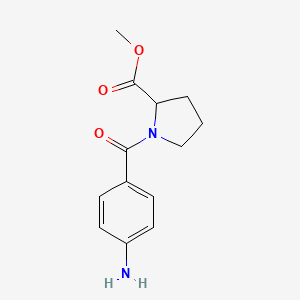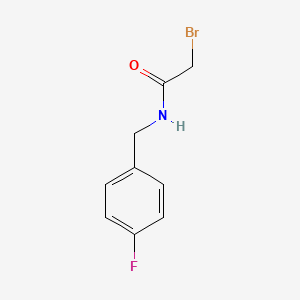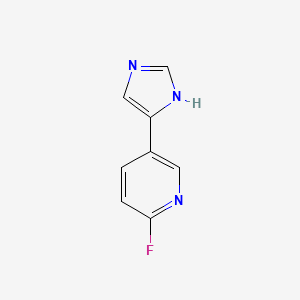
Ethyl 3-Hydroxy-2-phenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-Hydroxy-2-phenylacrylate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is also known by other names such as ethyl 2-phenyl-3-hydroxyprop-2-enoate and (Z)-ethyl 3-hydroxy-2-phenylacrylate . This compound is characterized by the presence of a hydroxyl group, a phenyl group, and an ester functional group, making it a versatile molecule in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-phenylacrylic acid ethyl ester typically involves the esterification of 3-hydroxy-2-phenylacrylic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of 3-hydroxy-2-phenylacrylic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions: Ethyl 3-Hydroxy-2-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-oxo-2-phenylacrylic acid ethyl ester.
Reduction: Formation of 3-hydroxy-2-phenylpropanol.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Ethyl 3-Hydroxy-2-phenylacrylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various organic compounds and natural products.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
作用機序
The mechanism of action of 3-hydroxy-2-phenylacrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. Due to the presence of both electrophilic and nucleophilic centers, it can participate in various biochemical reactions. The hydroxyl group can form hydrogen bonds, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol . These interactions play a crucial role in its biological activity and therapeutic potential.
類似化合物との比較
- Ethyl 2-phenylacrylate
- Ethyl cinnamate
- Methyl 3-hydroxy-2-phenylacrylate
Comparison: this compound is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for hydrogen bonding compared to similar compounds like ethyl 2-phenylacrylate and ethyl cinnamate . This makes it a valuable intermediate in organic synthesis and pharmaceutical applications.
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
ethyl 3-hydroxy-2-phenylprop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3 |
InChIキー |
ZQCUSIHDKTWLTA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CO)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B8796256.png)




![2-(Aminomethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B8796291.png)
![N-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]AMINE](/img/structure/B8796299.png)



![N-{9-benzyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B8796337.png)
![7-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8796346.png)
